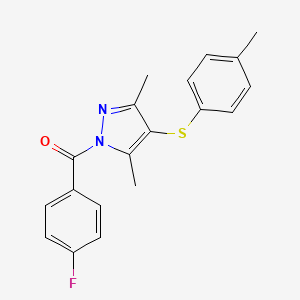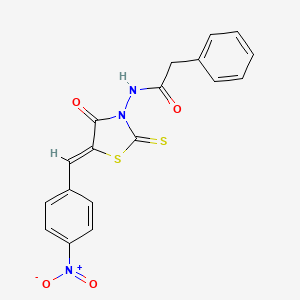
5-(anilinomethylene)-4-methoxy-2(5H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(anilinomethylene)-4-methoxy-2(5H)-furanone, also known as 5-AMF, is a natural product that has been isolated from a variety of plant sources. It is a highly oxygenated sesquiterpene, with a molecular formula of C11H12O3. 5-AMF has been shown to have a variety of biological activities, including anti-inflammatory, anti-bacterial, anti-fungal, and anti-cancer properties. It has also been used in the synthesis of other compounds, and as a starting material for the synthesis of a wide range of pharmaceuticals.
Applications De Recherche Scientifique
Synthetic Chemistry Applications
Furanones, including compounds similar to 5-(anilinomethylene)-4-methoxy-2(5H)-furanone, serve as key intermediates in organic synthesis, enabling the creation of complex molecules through various synthetic routes. For example, the TEAF-mediated hydroxylation of allylic bromide provides a facile synthesis pathway for 4-methoxycarbonyl-2(5H)-furanone, highlighting a simple two-step synthesis approach that achieves a 67% global yield (Beltaïef et al., 1997). Additionally, the synthesis of enantiomerically pure 5-menthyloxy-2(5H)-furanones demonstrates the potential for creating homochiral synthons, important for pharmaceutical applications (Feringa & Lange, 1988).
Materials Science and Polymer Chemistry
Furanones are also utilized in the development of new materials and polymers. The catalytic aerobic oxidation of renewable furfural into furanone derivatives, such as maleic anhydride and 5-acetoxyl-2(5H)-furanone, demonstrates the potential of furanones in creating bioplastics and other polymer materials (Lan et al., 2014). The enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as the building block further underscores the role of furanone derivatives in producing environmentally friendly and sustainable materials (Jiang et al., 2014).
Propriétés
IUPAC Name |
4-methoxy-5-(phenyliminomethyl)furan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-15-10-7-12(14)16-11(10)8-13-9-5-3-2-4-6-9/h2-8,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIONTSYMQKFMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(OC(=C1)O)C=NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-ethyl 3-allyl-2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2975974.png)

![(2E)-[4-(4-chlorophenyl)-1,3-thiazol-2-yl][(4-methylphenyl)hydrazono]acetonitrile](/img/structure/B2975978.png)

![2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2975981.png)
![2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}quinoline-4-carbonitrile](/img/structure/B2975985.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide](/img/structure/B2975986.png)


![6,8-Dioxo-1,2,3,4-tetrahydropyrazino[1,2-c]pyrimidine-9-carbonitrile;hydrochloride](/img/structure/B2975993.png)
![ethyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2975994.png)
![2-Chloro-N-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-N-methylacetamide](/img/structure/B2975995.png)
![Methyl [3-(aminomethyl)phenoxy]acetate](/img/structure/B2975996.png)
![N-(4-butylphenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2975997.png)